molecular formula C14H18O4 B582240 Di-n-propyl phthalate-d4 CAS No. 358731-29-0

Di-n-propyl phthalate-d4

Cat. No.: B582240
CAS No.: 358731-29-0
M. Wt: 254.318
InChI Key: MQHNKCZKNAJROC-KDWZCNHSSA-N
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Description

Di-n-propyl phthalate-d4, also known as dipropyl phthalate-3,4,5,6-d4, is a deuterated form of di-n-propyl phthalate. It is a phthalate ester where the hydrogen atoms at positions 3, 4, 5, and 6 on the benzene ring are replaced by deuterium atoms. This compound is primarily used as an analytical standard in various scientific research applications due to its stable isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-n-propyl phthalate-d4 is synthesized by esterification of phthalic anhydride with deuterated propanol (propanol-d4). The reaction typically involves heating phthalic anhydride with propanol-d4 in the presence of an acid catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 150-200°C and removing water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient removal of water and excess alcohol. The product is then purified through distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Di-n-propyl phthalate-d4, being an ester, undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Phthalic acid and propanol-d4.

    Transesterification: New esters depending on the alcohol used.

    Oxidation: Phthalic acid derivatives

Scientific Research Applications

Di-n-propyl phthalate-d4 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in gas chromatography and liquid chromatography for the quantification of phthalates in various samples.

    Environmental Studies: Employed in tracing the environmental fate and transport of phthalates.

    Biological Research: Utilized in metabolic studies to understand the biotransformation of phthalates in living organisms.

    Industrial Applications: Used in the development and testing of plasticizers and polymer additives .

Mechanism of Action

The mechanism of action of di-n-propyl phthalate-d4 involves its interaction with biological systems primarily through its metabolic conversion. Once ingested or absorbed, it undergoes hydrolysis to form monoesters and subsequently oxidized metabolites. These metabolites can interact with various molecular targets, including enzymes involved in lipid metabolism and hormone regulation. The pathways involved include oxidative metabolism and conjugation reactions .

Comparison with Similar Compounds

  • Di-n-butyl phthalate (DnBP)
  • Diisobutyl phthalate (DiBP)
  • Di-n-hexyl phthalate (DnHP)
  • Di-n-octyl phthalate (DnOP)

Comparison: Di-n-propyl phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful as an analytical standard. Compared to other

Biological Activity

Di-n-propyl phthalate-d4 (DPP-d4) is a deuterated form of di-n-propyl phthalate (DPP), a compound commonly used as a plasticizer in various industrial applications. Understanding the biological activity of DPP-d4 is critical due to its potential health impacts and environmental persistence. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of DPP-d4's biological activity.

Chemical Structure and Properties

Di-n-propyl phthalate (DPP) has the chemical formula C12_\text{12}H14_\text{14}O4_4 and is characterized by its two propyl groups attached to the phthalate backbone. The deuterated version, DPP-d4, incorporates four deuterium atoms, which makes it useful in tracing studies and metabolic investigations.

Absorption and Metabolism

Research indicates that DPP is readily absorbed through the gastrointestinal tract. Once absorbed, it undergoes rapid metabolism primarily into mono-n-propyl phthalate (MnPP) and other oxidative metabolites. Studies have shown that approximately 31% of administered DPP is recovered in urine within 48 hours as MnPP and free phthalic acid . The bioavailability of DPP from oral exposure is assessed as 100%, while dermal absorption is significantly lower, estimated at around 2-4% .

Elimination

Elimination of DPP occurs predominantly via urine, with a half-life for its monoester form (MnPP) being approximately three hours in blood circulation . This rapid metabolism and elimination profile suggest that acute exposure may lead to significant systemic effects.

Acute Toxicity

DPP exhibits low acute toxicity levels. Studies have demonstrated that it does not pose significant risks through oral, dermal, or inhalation routes at typical exposure levels. For instance, in animal studies, DPP did not induce significant skin or eye irritation, nor was it found to be a skin sensitizer .

Chronic Toxicity and Long-term Effects

Chronic exposure studies have indicated potential liver toxicity associated with repeated administration of DPP. A notable study established a No Observed Adverse Effect Level (NOAEL) of 60 mg/kg body weight/day based on liver weight increases in rats . Furthermore, developmental toxicity has been observed, highlighting concerns regarding reproductive health following prolonged exposure .

Case Studies

  • Exposure in Food Products : A study conducted by the Food Standards Agency reported the presence of various phthalates, including DPP, in food products. The highest concentrations were found in meat and dairy products, raising concerns about dietary exposure among consumers .
  • Environmental Impact : Research has documented the leaching of phthalates from medical supplies into patient environments, particularly affecting vulnerable populations such as preterm neonates in intensive care units . This underscores the importance of monitoring phthalate levels in medical settings to mitigate health risks.

Table 1: Summary of Toxicokinetic Properties of this compound

ParameterValue
Molecular Weight222.24 g/mol
Bioavailability (oral)100%
Dermal Absorption2-4%
Urinary Excretion Rate31% within 48 hours
Half-life (MnPP)~3 hours

Table 2: Observed Effects from Chronic Exposure Studies

Study ReferenceNOAEL (mg/kg bw/day)Observed Effects
Poon et al., 199760Increased liver weight
Khanna et al., 1990350Histological changes in liver

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Di-n-propyl phthalate-d4 with high isotopic purity?

Methodological Answer: Synthesis requires deuterium labeling at the 3,4,5,6 positions of the benzene ring (ring-d4) to maintain isotopic integrity. Techniques such as catalytic deuteration or substitution reactions using deuterated precursors (e.g., benzene-d6) are common. Post-synthesis, purity is verified via <sup>1</sup>H NMR to confirm >98% deuterium incorporation and GC-MS to identify non-deuterated contaminants .

Q. How is this compound used as an internal standard in environmental analysis?

Methodological Answer: It serves as a surrogate or internal standard in GC-MS workflows for quantifying non-deuterated phthalates. For example, in water analysis, a known concentration of Di-n-propyl phthalate-d4 is spiked into samples before extraction. The peak area ratio between the target analyte (e.g., dimethyl phthalate) and the deuterated internal standard is used to calculate recovery rates and correct for matrix effects .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight (C14H14D4O4, ~268.3 g/mol) and isotopic distribution. Isotopic purity is validated using <sup>2</sup>H NMR to ensure deuterium placement at the 3,4,5,6 positions. GC-MS with selected ion monitoring (SIM) is preferred for trace-level quantification in environmental matrices .

Advanced Research Questions

Q. Why does this compound exhibit outlier behavior in biodegradation QSAR models?

Methodological Answer: QSAR models for aerobic biodegradation often mispredict its persistence due to steric hindrance from the branched propyl groups and deuterium substitution. Experimental validation using OECD 301B tests (ready biodegradability) is critical. Discrepancies between predicted and observed half-lives highlight limitations in current descriptor sets for deuterated compounds .

Q. How can cross-contamination between deuterated and non-deuterated phthalates be minimized during co-analysis?

Methodological Answer: Use chromatographic separation with polar capillary columns (e.g., DB-5MS) to resolve Di-n-propyl phthalate-d4 from its non-deuterated analog. Optimize MS parameters to distinguish isotopic clusters (e.g., m/z 149 for non-deuterated vs. m/z 153 for d4 fragments). Blank samples and procedural controls are mandatory to detect carryover .

Q. What are the challenges in quantifying this compound in complex biological matrices?

Methodological Answer: Matrix effects (e.g., lipid interference in serum) require cleanup steps like solid-phase extraction (SPE) with C18 cartridges. Isotope dilution mass spectrometry (IDMS) improves accuracy by compensating for ion suppression. Validate methods using CRM (certified reference materials) spiked with known concentrations of deuterated and non-deuterated phthalates .

Q. How does deuterium substitution affect the stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess deuterium loss via hydrolysis or photodegradation. Store standards in amber glass vials at −20°C in methanol to prevent deuterium exchange. Accelerated stability tests (e.g., 40°C for 30 days) combined with LC-HRMS monitor degradation products like phthalic acid-d4 .

Q. Data Interpretation and Contradictions

Q. How should researchers reconcile conflicting data on the environmental half-life of this compound?

Methodological Answer: Discrepancies may arise from differences in experimental conditions (e.g., microbial activity, pH). Conduct parallel studies under standardized OECD guidelines and report metadata (e.g., inoculum source, temperature). Use deuterated analogs of degradation intermediates (e.g., mono-propyl phthalate-d4) to track pathways .

Q. What criteria validate the use of this compound in isotope dilution assays?

Methodological Answer: Validate linearity (R<sup>2</sup> > 0.995) across the calibration range (e.g., 1–500 µg/L), limit of detection (LOD < 0.1 µg/L), and precision (RSD < 10%). Cross-check against non-isotopic methods (e.g., HPLC-UV) to confirm accuracy. Ensure the deuterated standard co-elutes with the target analyte to correct for extraction efficiency .

Q. Tables

Table 1: Key Physicochemical Properties of Di-n-Propyl Phthalate-d4

PropertyValueSource
CAS Number358731-29-0
Molecular FormulaC14H14D4O4
Isotopic Purity≥98%
Preferred Analytical MethodGC-MS (SIM mode)

Table 2: Common Research Applications

ApplicationMethodological ConsiderationReference
Environmental MonitoringUse as surrogate in EPA Method 8061A
Biodegradation StudiesValidate QSAR outliers experimentally
Human Exposure AssessmentIDMS for serum/urine quantification

Properties

IUPAC Name

dipropyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHNKCZKNAJROC-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1C(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC)C(=O)OCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746775
Record name Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358731-29-0
Record name Dipropyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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